Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-methyl-1,2,4-thiadiazol-5-yl)carbonyl]amino}benzoate
- Ethyl 4-{[(4-methyl-1,3,4-thiadiazol-5-yl)carbonyl]amino}benzoate
- Ethyl 4-{[(4-methyl-1,2,5-thiadiazol-5-yl)carbonyl]amino}benzoate
Uniqueness
Ethyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is unique due to the specific arrangement of the thiadiazole ring and the ethyl ester group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-13(18)9-4-6-10(7-5-9)14-12(17)11-8(2)15-16-20-11/h4-7H,3H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDCHSCXSRCQBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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